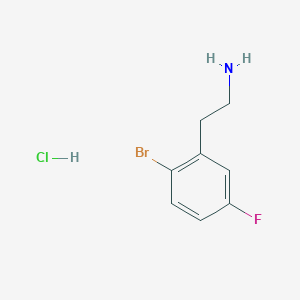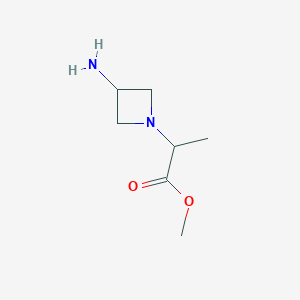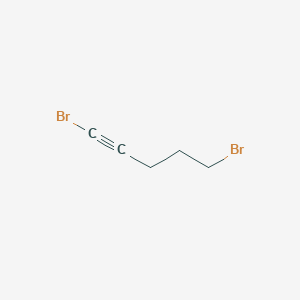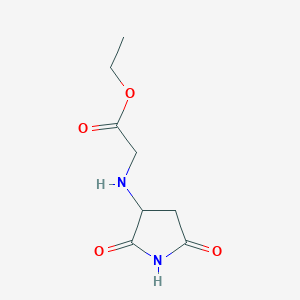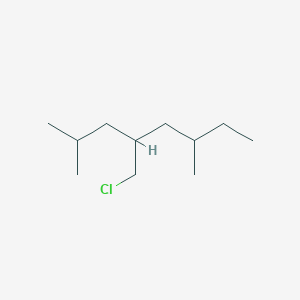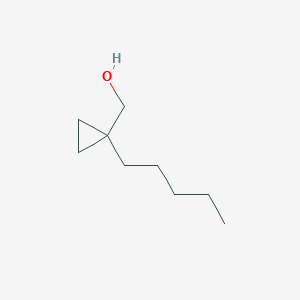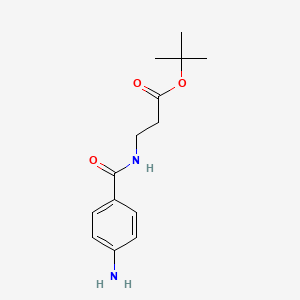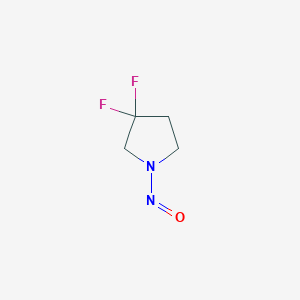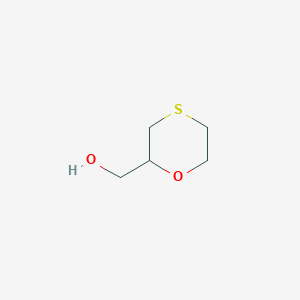
(1,4-Oxathian-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Oxathian-2-yl)methanol is a chemical compound with the molecular formula C5H10O2S It features a six-membered ring containing both oxygen and sulfur atoms, with a hydroxymethyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Oxathian-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thioglycolic acid, followed by cyclization to form the oxathiane ring. The hydroxymethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and substitution reactions.
化学反应分析
Types of Reactions
(1,4-Oxathian-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted oxathiane derivatives.
科学研究应用
(1,4-Oxathian-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,4-Oxathian-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides a unique structural framework that can influence the compound’s reactivity and binding properties. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
相似化合物的比较
Similar Compounds
(1,4-Dioxane-2-yl)methanol: Similar structure but with two oxygen atoms in the ring.
(1,4-Thioxane-2-yl)methanol: Similar structure but with two sulfur atoms in the ring.
Uniqueness
(1,4-Oxathian-2-yl)methanol is unique due to the presence of both oxygen and sulfur in the ring, which imparts distinct chemical properties and reactivity. This dual heteroatom structure allows for diverse interactions and applications that are not possible with compounds containing only oxygen or sulfur.
属性
分子式 |
C5H10O2S |
|---|---|
分子量 |
134.20 g/mol |
IUPAC 名称 |
1,4-oxathian-2-ylmethanol |
InChI |
InChI=1S/C5H10O2S/c6-3-5-4-8-2-1-7-5/h5-6H,1-4H2 |
InChI 键 |
HUIBIKGFNVOWJY-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)
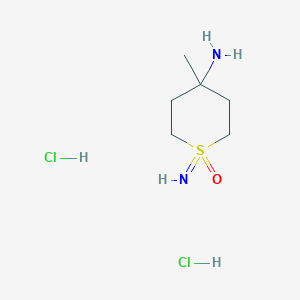
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
